molecular formula C10H13N B1294821 N-Butylideneaniline CAS No. 4275-07-4

N-Butylideneaniline

Cat. No.: B1294821
CAS No.: 4275-07-4
M. Wt: 147.22 g/mol
InChI Key: LPXPSTWBTULMJE-UHFFFAOYSA-N
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Description

N-Butylideneaniline is an organic compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond. This compound is formed by the condensation of butyraldehyde and aniline. It is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

N-Butylideneaniline, also known as N-(1-Butylidene)-N-phenylamine, is a compound that has been studied for its potential neuroprotective effects . The primary targets of this compound are dopaminergic neurons and α-synuclein . Dopaminergic neurons are essential for controlling movement and cognition, while α-synuclein is a protein that, when misfolded, can contribute to neurodegenerative disorders .

Mode of Action

This compound interacts with its targets by attenuating dopaminergic neuron degeneration induced by 6-hydroxydopamine and reducing α-synuclein accumulation . It may exert its effects by blocking egl-1 expression to inhibit apoptosis pathways and by raising rpn-6 expression to enhance the activity of proteasomes .

Biochemical Pathways

It is known that the compound plays a role in the regulation of apoptosis and proteasome activity . Apoptosis is a form of programmed cell death, and proteasomes are protein complexes that degrade unneeded or damaged proteins. By influencing these pathways, this compound may help protect neurons from damage and death .

Pharmacokinetics

It is known that the compound can be quickly and completely converted to another compound, nbp, in vivo . The bioavailability of this compound is better than that of NBP .

Result of Action

The action of this compound results in significant neuroprotective effects. In animal models of Parkinson’s disease, the compound has been shown to attenuate dopaminergic neuron degeneration, reduce α-synuclein accumulation, recover lipid content, restore food-sensing behavior, and increase dopamine levels . It also prolongs the lifespan of animals treated with 6-hydroxydopamine, a neurotoxin used to induce Parkinson’s disease-like symptoms .

Action Environment

It is known that the compound can be used efficiently with high activity and selectivity for the oxidation of benzyl alcohol to benzaldehyde in the presence of molecular oxygen . This suggests that the compound’s action may be influenced by the presence of certain substances in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylideneaniline can be synthesized through the condensation reaction between butyraldehyde and aniline. The reaction typically involves mixing equimolar amounts of butyraldehyde and aniline in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Butylideneaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Scientific Research Applications

N-Butylideneaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioavailability and low toxicity.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

  • Butylbenzene
  • N-Isopropylaniline
  • Cumene
  • Propylbenzene
  • N-Ethylaniline

Comparison: N-Butylideneaniline is unique due to its Schiff base structure, which imparts distinct reactivity and stability compared to other similar compounds. While compounds like butylbenzene and cumene are primarily hydrocarbons, this compound contains a carbon-nitrogen double bond, making it more reactive in certain chemical transformations. Additionally, its ability to form complexes with metal ions sets it apart from other aniline derivatives .

Properties

IUPAC Name

N-phenylbutan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXPSTWBTULMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063387
Record name N-Butylideneaniline
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4275-07-4, 1439360-56-1
Record name N-Butylidenebenzenamine
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Record name Benzenamine, N-butylidene-
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Record name Butylidene-aniline
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Record name Benzenamine, N-butylidene-
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Record name N-Butylideneaniline
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Record name N-phenylbutan-1-imine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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